Cas no 1218245-10-3 (methyl 2-(piperazin-1-yl)pentanoate)

Methyl 2-(piperazin-1-yl)pentanoate is a synthetic organic compound featuring a piperazine moiety linked to a pentanoate ester. This structure imparts versatility in pharmaceutical and chemical synthesis, particularly as an intermediate in the development of bioactive molecules. The piperazine group enhances binding affinity in receptor-targeted applications, while the ester functionality allows for further derivatization. Its balanced lipophilicity and reactivity make it suitable for medicinal chemistry research, including the design of CNS-active compounds. The compound is typically handled under controlled conditions due to its sensitivity to hydrolysis. Proper storage in anhydrous environments is recommended to maintain stability. Analytical methods such as HPLC and NMR confirm purity and structural integrity.
methyl 2-(piperazin-1-yl)pentanoate structure
1218245-10-3 structure
商品名:methyl 2-(piperazin-1-yl)pentanoate
CAS番号:1218245-10-3
MF:C10H20N2O2
メガワット:200.278002738953
CID:6342867
PubChem ID:61002491

methyl 2-(piperazin-1-yl)pentanoate 化学的及び物理的性質

名前と識別子

    • methyl 2-(piperazin-1-yl)pentanoate
    • 1218245-10-3
    • EN300-1069937
    • CS-0457209
    • インチ: 1S/C10H20N2O2/c1-3-4-9(10(13)14-2)12-7-5-11-6-8-12/h9,11H,3-8H2,1-2H3
    • InChIKey: UZZYQLDFRSLADJ-UHFFFAOYSA-N
    • ほほえんだ: O(C)C(C(CCC)N1CCNCC1)=O

計算された属性

  • せいみつぶんしりょう: 200.152477885g/mol
  • どういたいしつりょう: 200.152477885g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 5
  • 複雑さ: 179
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.8
  • トポロジー分子極性表面積: 41.6Ų

methyl 2-(piperazin-1-yl)pentanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1069937-0.1g
methyl 2-(piperazin-1-yl)pentanoate
1218245-10-3 95%
0.1g
$615.0 2023-10-28
Enamine
EN300-1069937-2.5g
methyl 2-(piperazin-1-yl)pentanoate
1218245-10-3 95%
2.5g
$1370.0 2023-10-28
Enamine
EN300-1069937-5.0g
methyl 2-(piperazin-1-yl)pentanoate
1218245-10-3
5g
$3105.0 2023-06-10
Enamine
EN300-1069937-1g
methyl 2-(piperazin-1-yl)pentanoate
1218245-10-3 95%
1g
$699.0 2023-10-28
Enamine
EN300-1069937-5g
methyl 2-(piperazin-1-yl)pentanoate
1218245-10-3 95%
5g
$2028.0 2023-10-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1527876-500mg
Methyl 2-(piperazin-1-yl)pentanoate
1218245-10-3 98%
500mg
¥12861.00 2024-08-09
Enamine
EN300-1069937-0.25g
methyl 2-(piperazin-1-yl)pentanoate
1218245-10-3 95%
0.25g
$642.0 2023-10-28
Enamine
EN300-1069937-10g
methyl 2-(piperazin-1-yl)pentanoate
1218245-10-3 95%
10g
$3007.0 2023-10-28
Enamine
EN300-1069937-0.5g
methyl 2-(piperazin-1-yl)pentanoate
1218245-10-3 95%
0.5g
$671.0 2023-10-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1527876-250mg
Methyl 2-(piperazin-1-yl)pentanoate
1218245-10-3 98%
250mg
¥6993.00 2024-08-09

methyl 2-(piperazin-1-yl)pentanoate 関連文献

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methyl 2-(piperazin-1-yl)pentanoateに関する追加情報

Methyl 2-(piperazin-1-yl)pentanoate (CAS No. 1218245-10-3): A Comprehensive Overview

Methyl 2-(piperazin-1-yl)pentanoate, identified by its CAS number 1218245-10-3, is a compound of significant interest in the field of pharmaceutical research and development. This ester derivative features a piperazine moiety linked to a pentanoic acid backbone, making it a versatile intermediate in the synthesis of various bioactive molecules. The unique structural properties of this compound have positioned it as a valuable building block in the creation of novel therapeutic agents.

The piperazin-1-yl group is well-known for its ability to enhance the solubility and bioavailability of pharmaceutical compounds, a critical factor in drug design. Its presence in Methyl 2-(piperazin-1-yl)pentanoate suggests potential applications in the development of drugs that require improved pharmacokinetic profiles. Furthermore, the compound's pentanoic acid moiety contributes to its reactivity, allowing for further functionalization and modification to tailor its biological activity.

Recent advancements in medicinal chemistry have highlighted the importance of derivatives containing piperazine rings in addressing various therapeutic challenges. Methyl 2-(piperazin-1-yl)pentanoate has been explored in the synthesis of compounds targeting neurological disorders, where its structural features are believed to contribute to enhanced receptor binding affinity and selectivity. The compound's potential as a precursor in the development of antipsychotic and antidepressant medications has garnered attention from researchers due to its ability to modulate central nervous system activity.

In addition to its applications in neuropharmacology, Methyl 2-(piperazin-1-yl)pentanoate has shown promise in the field of anti-inflammatory drug discovery. The piperazine scaffold is known to interact with various biological targets, including enzymes and receptors involved in inflammatory pathways. By serving as a key intermediate, this compound enables the synthesis of novel molecules designed to inhibit inflammatory responses, offering potential treatments for chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.

The synthesis of Methyl 2-(piperazin-1-yl)pentanoate involves well-established organic chemistry techniques, including esterification and nucleophilic substitution reactions. These methodologies ensure high yields and purity, making the compound readily available for further chemical manipulation. The versatility of this intermediate allows chemists to explore diverse synthetic pathways, leading to the creation of structurally diverse libraries of bioactive compounds.

One of the most compelling aspects of Methyl 2-(piperazin-1-yl)pentanoate is its role in facilitating structure-activity relationship (SAR) studies. By varying substituents on the piperazine ring or the pentanoic acid moiety, researchers can systematically evaluate the impact of these modifications on biological activity. Such studies are crucial for optimizing drug candidates and improving their efficacy while minimizing side effects. The compound's utility in SAR investigations underscores its importance as a tool in modern drug discovery.

The growing interest in Methyl 2-(piperazin-1-yl)pentanoate is also reflected in its increasing demand within academic and industrial research settings. Collaborative efforts between chemists and biologists are leveraging this compound to develop innovative therapeutic strategies across multiple disease areas. The ability to rapidly synthesize and modify derivatives of Methyl 2-(piperazin-1-yl)pentanoate has accelerated the pace of drug discovery, enabling faster identification and validation of promising candidates for clinical development.

Looking ahead, the future prospects for Methyl 2-(piperazin-1-yl)pentanoate are promising, with ongoing research aimed at expanding its applications and understanding its full potential. Advances in computational chemistry and high-throughput screening technologies are expected to further enhance the efficiency of using this compound as an intermediate. Additionally, interdisciplinary approaches combining synthetic chemistry with computational modeling will likely uncover new opportunities for leveraging Methyl 2-(piperazin-1-yl)pentanoate in the development of next-generation therapeutics.

In conclusion, Methyl 2-(piperazin-1-yl)pentanoate (CAS No. 1218245-10-3) represents a significant advancement in pharmaceutical chemistry. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules with potential applications across various therapeutic areas. As research continues to uncover new possibilities for this compound, it is poised to play an increasingly important role in the discovery and development of innovative drugs that address unmet medical needs.

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